molecular formula C8H4ClF2NS B12820371 2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole

2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole

Cat. No.: B12820371
M. Wt: 219.64 g/mol
InChI Key: VHFRXERXLQPEOP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is characterized by the presence of chlorine and fluorine substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with 2,3-difluorobenzaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C8H4ClF2NS

Molecular Weight

219.64 g/mol

IUPAC Name

2-(chloromethyl)-6,7-difluoro-1,3-benzothiazole

InChI

InChI=1S/C8H4ClF2NS/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2

InChI Key

VHFRXERXLQPEOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)CCl)F)F

Origin of Product

United States

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